4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid
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Overview
Description
Mechanism of Action
Target of Action
It is described as a biochemical for proteomics research , suggesting that it may interact with proteins or enzymes in the cell.
Pharmacokinetics
Factors such as its molecular weight (34743 ) and predicted properties like melting point (219.60° C ), boiling point (~573.5° C at 760 mmHg ), and density (~1.2 g/cm^3 ) could influence its bioavailability and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid typically involves the reaction of 4-aminomethylbenzoic acid with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving protein interactions and enzyme activity.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid
- 4-(([(2,3,5,6-Tetramethylphenyl)sulfonamido]methyl)benzoic acid
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the tetramethylphenyl group and the sulfonylamino linkage. These features confer distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
4-[[(2,3,5,6-tetramethylphenyl)sulfonylamino]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-11-9-12(2)14(4)17(13(11)3)24(22,23)19-10-15-5-7-16(8-6-15)18(20)21/h5-9,19H,10H2,1-4H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPFGHOAPLHTAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357365 |
Source
|
Record name | 4-({[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690646-18-5 |
Source
|
Record name | 4-({[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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